
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid
描述
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid, also known as 5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid (OPTPCA), is a novel carboxylic acid that has been studied for its potential use in various scientific research applications. It is an aryl-substituted carboxylic acid that has a molecular weight of 218.29 g/mol and a melting point of 173-175 °C. OPTPCA has been studied for its potential as an inhibitor of cyclooxygenase-2 (COX-2) and has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
科学研究应用
OPTPCA has been studied for its potential to be used as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, OPTPCA has the potential to reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been studied for its potential to be used as an antioxidant, as well as for its potential to be used as an analgesic.
作用机制
OPTPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2). This is accomplished by binding to the active site of the enzyme, thereby blocking its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators, which can reduce inflammation and pain associated with certain diseases and conditions.
Biochemical and Physiological Effects
OPTPCA has been found to possess anti-inflammatory, antioxidant, and analgesic properties. These properties have been studied in various animal models, and it has been found that OPTPCA can reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been found to possess neuroprotective properties, which can help protect against neuronal damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using OPTPCA for laboratory experiments is its relatively low cost and availability. In addition, OPTPCA is relatively easy to synthesize and can be synthesized in a laboratory setting. However, one of the main limitations of using OPTPCA for laboratory experiments is its relatively low stability, which can make it difficult to store and use for long periods of time.
未来方向
There are a number of potential future directions for the use of OPTPCA. One potential direction is to further investigate its potential as an inhibitor of cyclooxygenase-2 (COX-2). Another potential direction is to explore its potential as an antioxidant and analgesic. In addition, OPTPCA could be further studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a neuroprotectant. Finally, further research could be conducted to explore the potential of using OPTPCA as a drug delivery system.
属性
IUPAC Name |
5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBULCGQQKAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




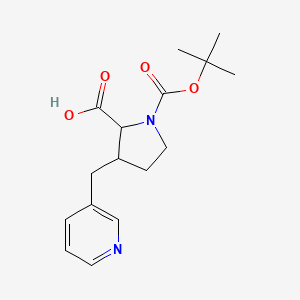
![Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride](/img/structure/B1486072.png)
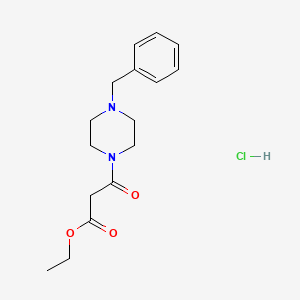
![N-Ethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486077.png)
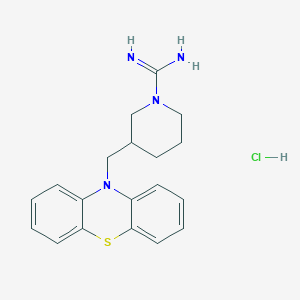
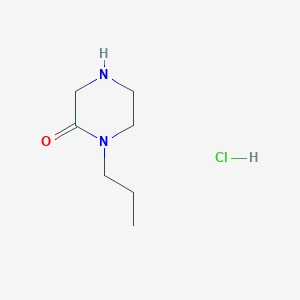
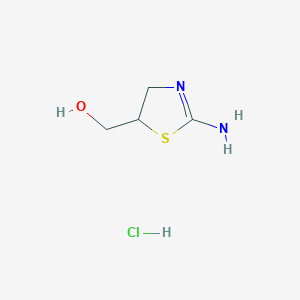

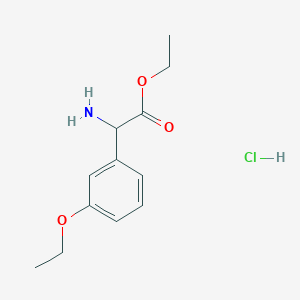
![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)
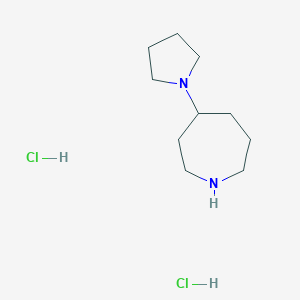
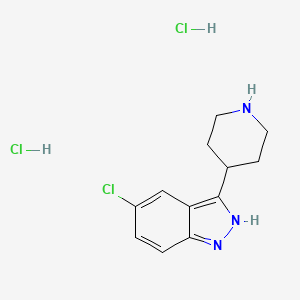
![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)